2'-Benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is a complex organic compound with notable structural features and potential applications in various scientific fields. The compound is characterized by its unique spiro structure, which integrates a cyclopentane moiety with an isoquinoline framework.
This compound can be sourced from chemical suppliers such as Matrix Scientific and VWR International, which offer it in various quantities for research and industrial purposes. It is cataloged under the CAS number 1217531-04-8 and has a molecular formula of C21H21NO3, with a molecular weight of approximately 335.4 g/mol .
The compound falls under the category of organic compounds, specifically within the realm of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities, making this compound of interest for medicinal chemistry.
The synthesis of 2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors that contain both cyclopentane and isoquinoline functionalities.
The synthesis may involve:
The molecular structure of 2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid features:
The compound's structural data can be represented by its SMILES notation: C1CC2=C(C1)C(=O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3C(=O)C(=O)
. This notation encapsulates its complex arrangement of atoms.
2'-Benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and isoquinolines:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
Research into related isoquinoline derivatives suggests that they may act as inhibitors or modulators of specific biological processes, including anti-inflammatory or anti-cancer activities.
The physical properties of 2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid include:
Key chemical properties include:
This compound has potential applications in:
Research into its biological activities may yield insights into new drug development pathways or novel therapeutic strategies targeting specific diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2